molecular formula C10H6BrN3O2 B1604401 Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate CAS No. 885518-67-2

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate

Cat. No.: B1604401
CAS No.: 885518-67-2
M. Wt: 280.08 g/mol
InChI Key: LDHQAQFDWZUAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromine atom at the 6th position, a cyano group at the 3rd position, and a methyl ester group at the 4th position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 1H-indazole to introduce the bromine atom at the 6th position. This is followed by the introduction of the cyano group at the 3rd position through a nucleophilic substitution reaction. The final step involves the esterification of the carboxylic acid group at the 4th position to form the methyl ester.

    Bromination: The bromination of 1H-indazole can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Nucleophilic Substitution: The cyano group can be introduced using a cyanating agent such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN) under appropriate conditions.

    Esterification: The carboxylic acid group can be esterified using methanol (CH3OH) and a catalyst like sulfuric acid (H2SO4) or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be replaced by other nucleophiles through substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).

Major Products

    Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups at the 6th position.

    Reduction: The major product is 6-amino-3-cyano-1H-indazole-4-carboxylate.

    Hydrolysis: The major product is 6-bromo-3-cyano-1H-indazole-4-carboxylic acid.

Scientific Research Applications

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential pharmaceutical applications.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and ester groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate can be compared with other indazole derivatives such as:

    Methyl 6-chloro-3-cyano-1H-indazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Methyl 6-fluoro-3-cyano-1H-indazole-4-carboxylate: Contains a fluorine atom, potentially altering its electronic properties and interactions with biological targets.

    Methyl 6-iodo-3-cyano-1H-indazole-4-carboxylate:

Properties

IUPAC Name

methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3O2/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-12)14-13-7/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHQAQFDWZUAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646150
Record name Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-67-2
Record name Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Reactant of Route 5
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.